molecular formula C18H14N2O2 B2790825 3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one CAS No. 477886-40-1

3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one

Cat. No.: B2790825
CAS No.: 477886-40-1
M. Wt: 290.322
InChI Key: XJCLABOFFFNWIB-ZPHPHTNESA-N
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Description

3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one is a complex organic compound with a unique structure that combines an indole core with a methoxyphenyl group and a propynyl substituent

Preparation Methods

The synthesis of 3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one typically involves multi-step organic reactionsThe propynyl group is then added via a coupling reaction, such as the Sonogashira coupling, which involves palladium catalysis under an inert atmosphere . Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction control.

Chemical Reactions Analysis

3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one can undergo various chemical reactions, including:

Scientific Research Applications

3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The methoxyphenyl and propynyl groups can enhance binding affinity and selectivity, leading to more potent biological effects .

Comparison with Similar Compounds

3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one can be compared with other indole derivatives, such as:

Each of these compounds shares the indole core but differs in their substituents and biological activities, highlighting the versatility and importance of the indole scaffold in chemical and biological research.

Properties

IUPAC Name

3-(4-methoxyphenyl)imino-1-prop-2-ynylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-3-12-20-16-7-5-4-6-15(16)17(18(20)21)19-13-8-10-14(22-2)11-9-13/h1,4-11H,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCLABOFFFNWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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